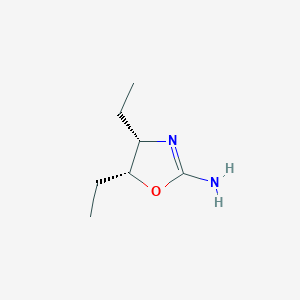
(4S,5R)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-4,5-Dietil-oxazolidin-(2Z)-ilidenamina es un compuesto químico con la fórmula molecular C7H14N2O. Se caracteriza por su estructura de anillo oxazolidínico, que es un anillo de cinco miembros que contiene átomos de nitrógeno y oxígeno.
Métodos De Preparación
La síntesis de (4S,5R)-4,5-Dietil-oxazolidin-(2Z)-ilidenamina típicamente implica la reacción de materiales de partida apropiados bajo condiciones específicas. Una ruta sintética común involucra la condensación de una amina sustituida con dietilo con un precursor de oxazolidina. Las condiciones de reacción a menudo incluyen el uso de un solvente adecuado y un catalizador para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la ampliación de esta ruta sintética con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del compuesto.
Análisis De Reacciones Químicas
(4S,5R)-4,5-Dietil-oxazolidin-(2Z)-ilidenamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse usando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en la formación de productos reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde uno de sus grupos funcionales es reemplazado por otro grupo. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.
Biología: El compuesto se ha estudiado por su posible actividad biológica, incluida su interacción con enzimas y receptores.
Medicina: La investigación ha investigado sus posibles aplicaciones terapéuticas, como su capacidad para inhibir enzimas específicas o modular vías biológicas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales o como intermedio en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción de (4S,5R)-4,5-Dietil-oxazolidin-(2Z)-ilidenamina implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe la óxido nítrico sintasa neuronal (nNOS) en ratones, lo que sugiere que puede modular la producción de óxido nítrico y las vías de señalización relacionadas . Los objetivos moleculares y las vías exactas involucradas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
(4S,5R)-4,5-Dietil-oxazolidin-(2Z)-ilidenamina se puede comparar con otros compuestos similares, como:
Oxazolidinonas: Estos compuestos también contienen un anillo oxazolidínico y son conocidos por sus propiedades antibacterianas.
Aminas sustituidas con dietilo: Estos compuestos comparten el patrón de sustitución dietilo y pueden tener una reactividad química similar.
Ilidene aminas: Estos compuestos contienen un grupo funcional ilidene amina y pueden exhibir una reactividad similar en reacciones químicas.
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(4S,5R)-4,5-diethyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C7H14N2O/c1-3-5-6(4-2)10-7(8)9-5/h5-6H,3-4H2,1-2H3,(H2,8,9)/t5-,6+/m0/s1 |
Clave InChI |
KYKDCIRQVPPSOP-NTSWFWBYSA-N |
SMILES isomérico |
CC[C@H]1[C@H](OC(=N1)N)CC |
SMILES canónico |
CCC1C(OC(=N1)N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















